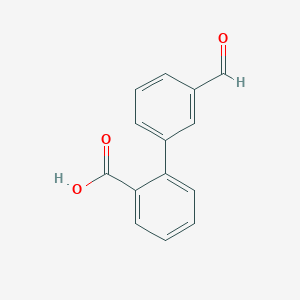

2-(3-formylphenyl)benzoic Acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(3-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNULJIUYCWDSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401898 | |

| Record name | 2-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100538-35-0 | |

| Record name | 2-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formylphenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-(3-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biphenyl Scaffolds in Modern Chemistry

Biphenyl derivatives are a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis. Their rigid, yet tunable, three-dimensional structure allows for the precise spatial orientation of functional groups, making them privileged scaffolds in drug discovery for targeting complex biological systems. The molecule 2-(3-formylphenyl)benzoic acid, a member of this important class of compounds, presents a unique combination of reactive moieties: a carboxylic acid and an aldehyde. This bifunctionality opens up a vast landscape for synthetic transformations, enabling its use as a versatile building block for the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a biphenyl core, with a carboxylic acid group at the 2-position and a formyl (aldehyde) group at the 3'-position. The dihedral angle between the two phenyl rings is a key structural feature, influencing the molecule's conformation and its interactions with biological targets or other molecules in a material's crystal lattice. The electronic interplay between the electron-withdrawing aldehyde and carboxylic acid groups, and the aromatic rings, dictates the molecule's reactivity and spectroscopic properties.

A summary of the key computed physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃ | PubChem |

| Molecular Weight | 226.23 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 120500-68-3 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Synthesis of this compound: A Strategic Approach

The construction of the biphenyl core is a critical step in the synthesis of this compound. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out as a highly efficient and versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[2]

A logical and effective synthetic strategy for this compound involves the Suzuki-Miyaura coupling of 2-bromobenzoic acid with 3-formylphenylboronic acid. This approach strategically introduces the desired functional groups on the respective coupling partners, leading directly to the target molecule.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization for yield and purity.

Materials:

-

2-Bromobenzoic acid

-

3-Formylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Sodium carbonate [Na₂CO₃])

-

Solvent system (e.g., a mixture of Toluene and Water, or Dimethoxyethane (DME) and Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromobenzoic acid (1.0 equivalent), 3-formylphenylboronic acid (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). Subsequently, add the palladium catalyst (typically 1-5 mol%).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid, facilitating its extraction into the organic layer. Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is readily oxidized to its inactive palladium(II) state in the presence of oxygen, which would halt the catalytic cycle.

-

Base: The base is essential for the activation of the boronic acid and to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

-

Solvent System: A biphasic solvent system, often containing water, is commonly used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the organic reactants and catalyst.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are indispensable for this purpose.

Caption: Analytical workflow for structural confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm). The aldehyde proton will appear as a distinct singlet further downfield (around δ 10.0 ppm). The carboxylic acid proton will also be a singlet, often broad, at a chemical shift greater than δ 10 ppm. The coupling patterns of the aromatic protons will provide crucial information about the substitution pattern of the biphenyl core.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the aldehyde will be the most downfield signals (typically δ 165-200 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

A sharp C=O stretching vibration for the aldehyde, typically around 1690-1715 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings, typically above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of characteristic fragments such as the hydroxyl group (-OH), the formyl group (-CHO), and the carboxyl group (-COOH).

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research and development.

-

Medicinal Chemistry: The aldehyde and carboxylic acid functionalities can be readily modified to introduce a wide range of pharmacophores. The biphenyl scaffold itself is a common motif in many approved drugs. For instance, derivatives of biphenylcarboxylic acids are known to exhibit anti-inflammatory properties.[3] The formyl group can be a precursor for the synthesis of imines, oximes, and other nitrogen-containing heterocycles, which are prevalent in biologically active molecules.

-

Materials Science: The rigid biphenyl core and the reactive functional groups make this compound a potential monomer for the synthesis of novel polymers and coordination complexes with interesting optical or electronic properties.

-

Organic Synthesis: As a bifunctional building block, this molecule can be used in the construction of complex molecular architectures through sequential or orthogonal chemical transformations.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical structure. A robust synthesis via the Suzuki-Miyaura coupling provides a reliable route to this important building block. Its thorough characterization using a combination of NMR, FT-IR, and mass spectrometry is essential for its effective application. The dual functionality of a carboxylic acid and an aldehyde on a biphenyl scaffold opens up a multitude of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to explore the rich chemistry of this valuable molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18588-18621. [Link]

- Suzuki, A. (1981). Cross-Coupling Reactions of Organoboranes: An Easy Way to C-C Bonds. Accounts of Chemical Research, 15(6), 178-184.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002).

-

Synthesis and characterization of Benzoic Acid. (2020). Chemistry Research Journal, 5(6), 108-111. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

-

Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). PubMed. [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(3-Formylphenyl)benzoic Acid

Introduction

2-(3-Formylphenyl)benzoic acid, also known by its IUPAC synonym 3'-Formyl[1,1'-biphenyl]-2-carboxylic acid, is a bifunctional organic molecule featuring a biphenyl scaffold. This structure is of significant interest to researchers in medicinal chemistry and materials science. The presence of two distinct and reactive functional groups—a carboxylic acid and an aldehyde—on separate phenyl rings allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of more complex molecular architectures.

The carboxylic acid moiety provides a handle for forming amides, esters, and salts, and its acidity is a critical determinant of the molecule's behavior in physiological environments. The aldehyde group is a versatile precursor for forming imines, alcohols, or for participating in various carbon-carbon bond-forming reactions. Understanding the fundamental physical properties of this compound is therefore a prerequisite for its effective application in drug design, synthetic chemistry, and materials development. This guide provides a comprehensive overview of its key physical characteristics and details the rigorous experimental protocols required for their validation.

Core Physicochemical Properties

The fundamental identifiers and computed properties of this compound are summarized below. These data form the basis for all further experimental and theoretical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3'-Formyl[1,1'-biphenyl]-2-carboxylic acid | [1] |

| CAS Number | 100538-35-0 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Appearance | Solid (form and color may vary by purity) | [2] |

Thermal Analysis: Melting Point

The melting point is a critical physical constant that provides a primary indication of a compound's purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity, whereas impurities tend to depress and broaden the melting range.[3]

Reported Melting Point Data

| Parameter | Value | Notes |

| Melting Point | 111 °C | Experimental value.[4] |

| Boiling Point | 412.2 ± 28.0 °C | Predicted value; decomposition may occur at lower temperatures.[4] |

Scientific Rationale for Melting Point Determination

The determination of a melting point relies on supplying thermal energy to overcome the crystal lattice forces holding the solid's molecules in a fixed, ordered state. The process is not instantaneous; it occurs over a temperature range from the initial observation of liquid (onset) to the complete liquefaction of the solid (clear point). A narrow range signifies a uniform sample with consistent intermolecular forces, characteristic of a pure substance. This measurement is foundational for quality control and for confirming the identity of a synthesized compound against a known standard.

Detailed Experimental Protocol for Melting Point Determination

This protocol describes the capillary method, a standard and reliable technique for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by crushing a small amount on a watch glass with a spatula. A dry sample is crucial as residual solvent can act as an impurity.[5]

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[6]

-

-

Apparatus Setup & Measurement:

-

Insert the capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (111°C).

-

Once this temperature is reached, adjust the heating rate to a slow increase of 1-2°C per minute.[6] A slow rate is critical to ensure the sample and thermometer temperatures are in thermal equilibrium, yielding an accurate reading.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation & Replicate Analysis:

-

To ensure trustworthiness, the measurement should be repeated at least twice with fresh samples and new capillary tubes.

-

The results should be consistent within 1°C. If a known pure standard of the compound is available, its melting point should also be determined to validate the accuracy of the apparatus and technique.

-

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile and Dissolution Characteristics

Theoretical Solubility Profile

-

Aqueous Solubility: The molecule possesses a polar carboxylic acid group capable of hydrogen bonding with water. However, the large, nonpolar, and rigid biphenyl backbone is expected to dominate, leading to very low solubility in water. The parent compound, benzoic acid, is itself poorly soluble in cold water (3.44 g/L at 25°C).[7] The addition of a second phenyl ring would further decrease aqueous solubility.

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol, and moderately soluble in solvents like acetone and ethyl acetate. Its solubility in nonpolar solvents like hexane is likely to be poor.

Importance in Research and Development

For drug development professionals, aqueous solubility is a paramount property as it directly impacts bioavailability. For synthetic chemists, understanding solubility is essential for choosing appropriate reaction solvents, purification methods (e.g., recrystallization), and formulation of stock solutions for screening assays.

Detailed Experimental Protocol for Solubility Determination

This protocol outlines a robust "shake-flask" method for determining equilibrium solubility, which is considered the gold standard for its reliability.

-

Solvent & Sample Preparation:

-

Prepare a series of vials containing precisely measured volumes (e.g., 1.0 mL) of the desired solvents (e.g., pH 7.4 phosphate-buffered saline, DMSO, ethanol).

-

Weigh an excess amount of this compound and add it to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[4]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Separation & Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant. This step is critical; no solid particles should be transferred. Centrifugation of the vials followed by sampling of the supernatant is the most reliable method.

-

Quantitatively dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).

-

Determine the concentration of the dissolved compound using a pre-validated analytical method with a proper calibration curve.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Report the solubility in units of mg/mL or µg/mL, specifying the solvent and the exact temperature of the experiment.

-

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and Ionization Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a molecule is 50% ionized and 50% in its neutral form.

Predicted pKa and Structural Interpretation

| Parameter | Value | Notes |

| pKa | 3.76 ± 0.36 | Predicted value.[4] |

The predicted pKa of ~3.76 is lower (more acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.20).[7] This increased acidity can be attributed to the electron-withdrawing effect of the formyl (-CHO) group on the adjacent phenyl ring. Although the effect is transmitted through the biphenyl system and is not as strong as a substituent on the same ring, it still serves to stabilize the conjugate base (carboxylate anion), thereby facilitating proton donation and lowering the pKa.

Role of pKa in Drug Development

The pKa is a cornerstone property in pharmacology. It governs the charge state of a molecule at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. For an acidic compound like this compound, it will be predominantly in its neutral, more lipophilic form in the acidic environment of the stomach (pH 1-2), but will convert to its ionized, more water-soluble carboxylate form in the blood and intestines (pH ~7.4).

Detailed Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant is added incrementally.

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Prepare a standardized solution of a strong base titrant, typically ~0.1 M sodium hydroxide (NaOH).

-

Accurately prepare a solution of this compound in water or a suitable co-solvent (e.g., water/methanol mixture) if aqueous solubility is too low. A typical concentration is 1-10 mM.

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring to ensure homogeneity. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the measurement.

-

Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (e.g., until ~pH 11-12).

-

-

Data Analysis & pKa Calculation:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve, which can be identified from the peak of the first derivative (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the acidic form [HA] and the conjugate base form [A⁻] are equal.

-

Workflow for Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy Profile (Predicted)

The IR spectrum provides information about the vibrational modes of the functional groups. For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[8]

-

C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3100 and 3000 cm⁻¹. The aldehydic C-H stretch is expected to show one or two characteristic bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.

-

C=O Stretch (Carbonyl): Two distinct, strong, and sharp absorption bands are predicted in the carbonyl region.

-

The carboxylic acid C=O stretch for an aromatic acid is expected around 1700-1680 cm⁻¹.[8]

-

The aldehyde C=O stretch is expected at a slightly higher wavenumber, typically around 1715-1695 cm⁻¹.

-

-

C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings.

-

C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band is expected around 1320-1210 cm⁻¹, and an out-of-plane O-H bend can often be seen as a broad peak centered near 920 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Profile (Predicted)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10 ppm, often around 12-13 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Aldehyde Proton (-CHO): A sharp singlet, also downfield, typically in the range of 9.5-10.5 ppm.[9]

-

Aromatic Protons (Ar-H): A complex series of multiplets between 7.0 and 8.5 ppm. The molecule has 8 aromatic protons in different chemical environments, which would lead to overlapping signals. Protons adjacent to the electron-withdrawing carboxyl and formyl groups would be shifted further downfield.[10]

-

-

¹³C NMR (Carbon NMR):

-

Carboxylic Carbon (-COOH): A signal in the range of 165-180 ppm.

-

Aldehyde Carbon (-CHO): A signal further downfield, typically between 190-200 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the 120-150 ppm range. The carbon atoms directly attached to the other ring (the biphenyl linkage) and those bearing the functional groups will have distinct chemical shifts from the others.

-

Safety and Handling

While specific hazard data for this compound is limited, related compounds such as 2-(2-formylphenyl)benzoic acid are classified with the following GHS hazard statements, and it is prudent to handle the 3-formyl isomer with similar precautions:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[11]

Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has detailed the core physical properties of this compound, a molecule of considerable utility in synthetic and medicinal chemistry. Key experimental values, such as its melting point of 111°C, provide a benchmark for purity and identification. While experimental data for solubility and pKa are not widely published, robust predictive insights and detailed, field-proven protocols for their determination have been provided. The predicted spectroscopic signatures for IR and NMR serve as a guide for structural verification. The methodologies and workflows presented herein are designed to uphold the highest standards of scientific integrity, providing researchers with the necessary tools to confidently characterize and utilize this versatile chemical building block.

References

-

ChemSynthesis. (n.d.). 2-formylbenzoic acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C14H10O3, 250 mg. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Qmx Laboratories. (n.d.). Melting Point Standard Benzoic Acid 121 to 123°C. Retrieved from [Link]

-

Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-formylphenyl)benzoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS RN | 3982-82-9. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). [1,1'-Biphenyl]-2-carboxylicacid, 3'-formyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-formylphenyl)benzoic Acid. Retrieved from [Link]

-

VEDANTU. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

ChemBK. (n.d.). [1,1'-Biphenyl]-2-carboxylic acid, 3'-formyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the benzoic acid IR spectrum. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6). Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOIC ACID. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2'-FORMYL[1,1'-BIPHENYL]-2-CARBOXYLIC ACID | 6720-26-9 [chemicalbook.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. chembk.com [chembk.com]

- 5. Melting point standard 121-123°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2′-Formyl[1,1′-biphenyl]-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-(2-formylphenyl)benzoic Acid | C14H10O3 | CID 2794724 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2-(3-formylphenyl)benzoic acid

An In-Depth Technical Guide to the Solubility of 2-(3-formylphenyl)benzoic acid

Authored by: Senior Application Scientist

Foreword: Solubility as the Cornerstone of Developability

In the landscape of drug discovery and development, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from a laboratory curiosity to a therapeutic reality. Among these properties, aqueous solubility stands as a paramount gatekeeper. Poor solubility can severely limit gastrointestinal absorption, leading to low and erratic bioavailability, which can compromise in vitro assay data and ultimately terminate the development of an otherwise promising candidate.[1][2][3][4] More than 40% of NCEs exhibit poor aqueous solubility, making a thorough understanding and characterization of this parameter essential from the earliest stages of research.[3][5]

This guide focuses on this compound, a bifunctional aromatic compound. While extensive public data on this specific molecule is limited, its structure—containing a biphenyl backbone, a carboxylic acid, and a formyl group—presents a compelling case study. This document serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the core principles, predictive insights, and rigorous experimental methodologies required to comprehensively characterize its solubility profile. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for generating trustworthy and reproducible data.

Section 1: Physicochemical Profile of this compound

Understanding the fundamental physicochemical properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound features a polar, ionizable carboxylic acid group, a polar formyl group, and a large, non-polar biphenyl scaffold. This duality suggests a complex solubility profile highly dependent on the surrounding chemical environment.

| Property | Value / Prediction | Significance in Solubility |

| Molecular Formula | C₁₄H₁₀O₃ | Provides the elemental composition. |

| Molecular Weight | 226.23 g/mol [6][7] | Influences diffusion and dissolution rates. |

| logP (Octanol/Water) | ~1.2 - 3.4 (Calculated)[8] | Indicates lipophilicity. A higher logP suggests lower aqueous solubility and potentially higher lipid membrane permeability. |

| pKa (Acid Dissociation) | ~4.0 (Predicted) | The predicted pKa, based on the benzoic acid moiety (pKa ≈ 4.2), is critical for determining the ionization state at different pH values and predicting pH-dependent solubility.[9][10][11] |

| Hydrogen Bond Donors | 1 (from -COOH)[6][7] | The ability to donate hydrogen bonds is crucial for interaction with protic solvents like water. |

| Hydrogen Bond Acceptors | 3 (from C=O and -OH)[6][7] | The capacity to accept hydrogen bonds influences solubility in polar solvents. |

| Polar Surface Area | 54.4 Ų[6][7] | Relates to the sum of polar atoms in a molecule, correlating with permeability and solubility. |

Section 2: Core Factors Governing Solubility

The is not a static value but a dynamic property influenced by several key factors. A logical investigation must account for these variables to build a complete profile.

-

pH of the Medium : As a carboxylic acid, the molecule's ionization state is governed by the pH of the solvent.

-

At pH values significantly below its pKa (~4.0), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and thus expected to have lower aqueous solubility.

-

At pH values above its pKa, the group will be deprotonated to its carboxylate form (-COO⁻), which is ionic and significantly more soluble in aqueous media.[2][12] This phenomenon is a critical lever for formulation development.

-

-

Polarity of the Solvent : The principle of "like dissolves like" is fundamental.[13]

-

Polar Protic Solvents (e.g., water, ethanol, methanol) can engage in hydrogen bonding with both the carboxyl and formyl groups, promoting solubility. However, the large non-polar biphenyl structure will limit this solubility, especially in water.[14]

-

Polar Aprotic Solvents (e.g., DMSO, DMF) are effective at solvating polar functional groups and are often used to create stock solutions.

-

Non-Polar Solvents (e.g., toluene, hexane) are unlikely to be effective solvents due to the polar nature of the functional groups.

-

-

Temperature : For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[2][12][15] Characterizing solubility at different temperatures (e.g., ambient vs. physiological 37°C) is crucial for predicting in vivo performance. Benzoic acid, for instance, shows a dramatic increase in water solubility with rising temperature.[9][16]

-

Solid-State Properties : The arrangement of molecules in the solid state significantly impacts the energy required to break the crystal lattice.[12] Different polymorphs (crystalline forms) or an amorphous state of this compound will exhibit different solubilities. The amorphous form is generally more soluble than its crystalline counterparts due to lower lattice energy.

Section 3: Experimental Methodologies for Solubility Determination

A dual-pronged approach measuring both thermodynamic and kinetic solubility is essential for a comprehensive evaluation. Thermodynamic solubility represents the true equilibrium state, crucial for late-stage development, while kinetic solubility is a high-throughput measure vital for early discovery screening.[17][18]

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[1] The shake-flask method is the gold standard for this determination.[19][20]

Protocol: Shake-Flask Method

-

Preparation : Add an excess amount of solid this compound to a series of vials containing the desired test solvents (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, purified water). The presence of undissolved solid at the end of the experiment is necessary to confirm saturation.

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a vial roller or orbital shaker. Equilibration requires an extended incubation time, typically 24 to 72 hours, to ensure the system reaches a true equilibrium.[17]

-

Phase Separation : After incubation, allow the vials to stand to let the excess solid settle. Carefully collect a sample of the supernatant. It is critical to separate the dissolved compound from the solid material without disturbing the equilibrium. This is achieved through either:

-

Centrifugation : Centrifuge the samples at high speed to pellet the undissolved solid.

-

Filtration : Filter the sample through a low-binding filter (e.g., 0.45 µm PVDF).

-

-

Quantification : Dilute the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] A standard curve prepared from a stock solution of known concentration is used for accurate quantification.

-

Data Reporting : Report the solubility in units of µg/mL or µM.

Workflow: Thermodynamic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Section 4: A Logical Framework for Investigation

A systematic approach is required to efficiently characterize the solubility of a novel compound. The following framework outlines a decision-making process for a comprehensive investigation.

Caption: Logical Framework for Solubility Investigation.

Conclusion

The , like any NCE, is a multifaceted property that is fundamental to its potential as a therapeutic agent. Its chemical structure—an ionizable acid with both polar and non-polar regions—demands a rigorous and systematic investigation. By employing a combination of predictive analysis and robust experimental methodologies such as the shake-flask and DMSO co-solvent methods, researchers can build a comprehensive solubility profile. This profile, encompassing data on pH, temperature, and solvent dependency, is not merely a set of data points; it is an indispensable guide for formulation scientists, a critical parameter for interpreting bioactivity data, and a key determinant in the successful progression of a compound through the drug development pipeline.

References

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794724, 2-(2-formylphenyl)benzoic Acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794725, 2-(4-formylphenyl)benzoic Acid. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

-

ResearchGate. (2016). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

University of California, Davis. pKa Data Compiled by R. Williams. [Link]

-

Snowhite Chemical Co.,LTD. (2022, August 29). Pharmaceutical applications of benzoic acid. [Link]

- Unknown Source.

-

ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

-

International Journal of Novel Research and Development. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6). [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

Semantic Scholar. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. [Link]

-

PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

FooDB. Showing Compound Benzoic acid (FDB008739). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794723, 3-(4-Formylphenyl)benzoic acid. [Link]

-

Home Sunshine Pharma. 2-formylbenzoic Acid CAS 119-67-5. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. 2-(2-formylphenyl)benzoic Acid | C14H10O3 | CID 2794724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-formylphenyl)benzoic Acid | C14H10O3 | CID 2794725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 3-formyl- (CAS 619-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]

- 12. jmpas.com [jmpas.com]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [guidechem.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. asianpubs.org [asianpubs.org]

- 20. enamine.net [enamine.net]

Methodological & Application

Synthesis of 2-(3-formylphenyl)benzoic acid: An Application Note for Researchers

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 2-(3-formylphenyl)benzoic acid, a key intermediate in the development of various pharmaceuticals and functional materials. Two robust and well-established synthetic pathways are presented: a Palladium-catalyzed Suzuki-Miyaura coupling and a classic Grignard reaction-based approach. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for the successful synthesis, purification, and characterization of the target molecule.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl backbone with strategically placed carboxylic acid and aldehyde functionalities, makes it a versatile building block for the synthesis of complex molecular architectures. The aldehyde group serves as a handle for further transformations, such as reductive amination or the formation of imines and oximes, while the carboxylic acid moiety allows for the formation of amides, esters, and salts. This unique combination of reactive groups has led to its use in the synthesis of biologically active compounds and advanced materials.

This application note details two distinct and reliable synthetic routes for the preparation of this compound, designed to provide researchers with a choice of methodology based on available starting materials, equipment, and desired scale.

Synthetic Pathway 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This pathway involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. In this protocol, we will couple 3-bromobenzaldehyde with (2-methoxycarbonylphenyl)boronic acid, followed by the hydrolysis of the resulting methyl ester to yield the desired product. The use of an ester in the coupling reaction protects the carboxylic acid functionality, which can interfere with the catalytic cycle.[2]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-(3-formylphenyl)benzoate

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzaldehyde (5.0 g, 27.0 mmol), (2-methoxycarbonylphenyl)boronic acid (5.83 g, 32.4 mmol), and potassium carbonate (11.2 g, 81.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add a degassed solution of 1,4-dioxane (100 mL) and water (25 mL).

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.93 g, 0.81 mmol).

-

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

-

After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1) to afford methyl 2-(3-formylphenyl)benzoate as a pale yellow oil.

Step 2: Hydrolysis of Methyl 2-(3-formylphenyl)benzoate

-

Dissolve the purified methyl 2-(3-formylphenyl)benzoate (assuming quantitative yield from the previous step, ~6.5 g, 27.0 mmol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide (2.16 g, 54.0 mmol) to the solution and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 2 M hydrochloric acid.[3]

-

A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 60 °C to yield this compound as a white to off-white solid.

Synthetic Pathway 2: Grignard Reaction

The Grignard reaction provides a classical and effective method for the formation of carbon-carbon bonds.[4][5] This pathway involves the preparation of a Grignard reagent from 2-bromobenzoic acid (protected as its methyl ester) and its subsequent reaction with 3-bromobenzaldehyde, followed by a metal-halogen exchange and reaction with a formylating agent. A more direct approach involves the formation of a Grignard reagent from a di-bromo precursor, followed by sequential reactions with carbon dioxide and a formylating agent. For this protocol, we will focus on a Grignard reaction with dry ice to form the carboxylic acid.

Reaction Scheme:

Caption: A potential Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3'-bromo-[1,1'-biphenyl]-2-carbaldehyde

-

In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,3'-dibromobiphenyl (5.0 g, 16.0 mmol) in anhydrous tetrahydrofuran (THF) (80 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 10.5 mL, 16.8 mmol) dropwise over 20 minutes, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (2.5 mL, 32.0 mmol) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield 3'-bromo-[1,1'-biphenyl]-2-carbaldehyde.

Step 2: Synthesis of this compound

-

In a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve the purified 3'-bromo-[1,1'-biphenyl]-2-carbaldehyde (assuming quantitative yield from the previous step, ~4.2 g, 16.0 mmol) in anhydrous THF (80 mL).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.6 M in hexanes, 10.5 mL, 16.8 mmol) dropwise.

-

Stir at -78 °C for 1 hour.

-

Carefully add crushed dry ice (solid CO2) in small portions to the reaction mixture.[6] A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature overnight, allowing the excess CO2 to sublime.

-

Quench the reaction with water (50 mL).

-

Make the aqueous layer basic (pH > 10) with 2 M NaOH and extract with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer to pH 2 with 2 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Comparison of Synthetic Routes

| Feature | Suzuki-Miyaura Coupling | Grignard Reaction |

| Starting Materials | 3-bromobenzaldehyde, (2-methoxycarbonylphenyl)boronic acid | 2,3'-dibromobiphenyl |

| Key Reagents | Palladium catalyst, base | n-butyllithium, dry ice, DMF |

| Number of Steps | 2 | 2 |

| Reaction Conditions | Mild to moderate heating, inert atmosphere | Cryogenic temperatures (-78 °C), strictly anhydrous conditions |

| Advantages | High functional group tolerance, commercially available starting materials, generally higher yields. | Utilizes classical and cost-effective reagents. |

| Disadvantages | Cost of palladium catalyst, potential for catalyst poisoning. | Requires strictly anhydrous conditions, cryogenic temperatures can be challenging on a large scale. |

Purification and Characterization

Purification:

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Characterization:

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aldehyde proton (around 9-10 ppm), the carboxylic acid proton (a broad singlet above 10 ppm), and a complex pattern of aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid (typically in the range of 160-200 ppm), as well as the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and another C=O stretching band for the aldehyde (around 1690 cm⁻¹).[7]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Grignard reagents and n-butyllithium are highly reactive and pyrophoric. They must be handled under a strictly inert atmosphere (nitrogen or argon) and away from any sources of water or protic solvents.

-

Organic solvents are flammable and should be used away from open flames or sparks.

-

Acids and bases are corrosive and should be handled with appropriate care.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound. The Suzuki-Miyaura coupling offers a modern and versatile approach with high functional group tolerance, while the Grignard reaction represents a more classical and cost-effective method. The choice of synthetic route will depend on the specific needs and resources of the research laboratory. The detailed experimental procedures, purification methods, and characterization data provided herein will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

PrepChem. Synthesis of 2,3-dimethyl benzoic acid. [Link]

-

Odinity. Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. [Link]

-

Organic Synthesis. Benzoic acid via a Grignard reaction. [Link]

-

ResearchGate. Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

-

Docsity. Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

-

ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

-

Scribd. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]

-

MDPI. 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. [Link]

-

Journal of Molecular Structure. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

-

Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

-

Scribd. Grignard Reaction: Synthesis of Benzoic Acid. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

National Institutes of Health. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

- Google Patents. Production of formyl benzoic acid.

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

-

University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

ResearchGate. Preparation of Benzoyl Fluorides and Benzoic Acids from Phenols via Dearomatization−Rearomatization Strategy. [Link]

-

ResearchGate. Benzoic Acid and Derivatives. [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. researchgate.net [researchgate.net]

- 3. chemrj.org [chemrj.org]

- 4. odinity.com [odinity.com]

- 5. scribd.com [scribd.com]

- 6. docsity.com [docsity.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Versatile Biphenyl Synthon: Application Notes for 2-(3-formylphenyl)benzoic Acid in Organic Synthesis

Introduction: A Tale of Two Functional Groups

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-formylphenyl)benzoic acid emerges as a particularly valuable synthon, distinguished by the orthogonal reactivity of its constituent aromatic rings, each bearing a distinct and versatile functional group. The presence of a carboxylic acid on one ring and a formyl group on the other, linked by a biphenyl scaffold, offers a powerful platform for the sequential or convergent synthesis of a diverse array of molecular targets.

The biphenyl moiety itself is a privileged scaffold in medicinal chemistry and materials science, providing a semi-rigid backbone that can orient functional groups in a defined three-dimensional space.[1][2] The carboxylic acid functionality serves as a handle for amide bond formation, esterification, or as a coordination site for the construction of metal-organic frameworks (MOFs).[3][4] Concurrently, the formyl group is a gateway to a vast landscape of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and various heterocyclic systems.[5][6]

This technical guide provides an in-depth exploration of the synthesis and synthetic utility of this compound. We will present a robust protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction and subsequently detail its application in the synthesis of Schiff bases, heterocyclic scaffolds, and as a linker for porous crystalline materials.

Synthesis of this compound: A Suzuki-Miyaura Approach

The most direct and modular route to unsymmetrical biaryls such as this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This method offers high functional group tolerance, generally good yields, and utilizes readily available starting materials.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

2-Bromobenzoic acid (1.0 eq.)

-

3-Formylphenylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

-

Potassium carbonate (K₂CO₃) (3.0 eq.)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

2M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 eq.), 3-formylphenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

-

Add a degassed 4:1 mixture of DME and water. The reaction volume should be sufficient to dissolve the starting materials upon heating.

-

Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the DME under reduced pressure.

-

Add water to the residue and acidify to pH 2-3 with 2M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Expected Yield and Characterization:

| Compound | Appearance | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | White to off-white solid | 75-85 | ~10.0 (s, 1H, CHO), 8.1-7.3 (m, 8H, Ar-H), ~11.0 (br s, 1H, COOH) | ~192 (CHO), ~171 (COOH), ~140-128 (Ar-C) |

Note: The exact NMR shifts may vary depending on the solvent and concentration.

Application in the Synthesis of Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is typically straightforward and high-yielding, providing a modular approach to novel ligands, molecular probes, and pharmacologically active compounds.[10][11][12]

Experimental Workflow: Schiff Base Formation

Caption: Workflow for the synthesis of a Schiff base derivative.

Detailed Protocol: Synthesis of 2-(3-((phenylimino)methyl)phenyl)benzoic acid

Materials:

-

This compound (1.0 eq.)

-

Aniline (1.1 eq.)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of hot absolute ethanol.

-

To this solution, add aniline (1.1 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base.

Gateway to Heterocyclic Scaffolds: Benzimidazole Synthesis

The aldehyde group of this compound can be exploited for the construction of various heterocyclic systems.[6][13] A prominent example is the Phillips condensation with o-phenylenediamines to afford benzimidazole derivatives, which are core structures in numerous pharmaceuticals.[14][15]

Experimental Workflow: Benzimidazole Synthesis

Caption: Workflow for the synthesis of a benzimidazole derivative.

Detailed Protocol: Synthesis of 2-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzoic acid

Materials:

-

This compound (1.0 eq.)

-

o-Phenylenediamine (1.0 eq.)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

Combine this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in a round-bottom flask.

-

Add ethanol as the solvent.

-

Heat the mixture to reflux for 6-8 hours. The reaction is open to the air, which serves as the oxidant for the cyclization step.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A solid will precipitate.

-

Collect the product by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain the desired benzimidazole derivative.

Application in Materials Science: A Linker for Metal-Organic Frameworks

The bifunctional nature of this compound, possessing both a coordination site (carboxylate) and a reactive handle (formyl), makes it an attractive linker for the synthesis of functionalized Metal-Organic Frameworks (MOFs).[4][16][17] The carboxylate group can coordinate to metal clusters to form the porous framework, while the aldehyde functionality remains available for post-synthetic modification, allowing for the tuning of the MOF's properties.

Conceptual Workflow: MOF Synthesis and Post-Synthetic Modification

Caption: Conceptual workflow for MOF synthesis and post-synthetic modification.

General Protocol: Solvothermal Synthesis of a Hypothetical MOF

Materials:

-

This compound

-

A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)

-

N,N-Dimethylformamide (DMF)

-

Glass vial with a screw cap

-

Oven

Procedure:

-

In a glass vial, dissolve this compound and the chosen metal salt in DMF in a specific molar ratio (this often requires optimization).

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to a temperature typically between 80-150 °C for 24-72 hours.

-

After the reaction, allow the oven to cool slowly to room temperature.

-

Crystals of the MOF should have formed.

-

Carefully decant the solvent and wash the crystals with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.

-

The aldehyde groups within the MOF pores can then be reacted with various amines to install new functionalities, a process known as post-synthetic modification.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique bifunctional nature allows for a wide range of chemical transformations, enabling the efficient synthesis of complex molecules with applications in medicinal chemistry, materials science, and beyond. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful synthon in their own synthetic endeavors.

References

- [Reference to a general organic chemistry textbook or a review on building blocks]

- [Reference to a review on Suzuki-Miyaura coupling]

- [Reference to a paper on Schiff base synthesis]

- [Reference to a paper on benzimidazole synthesis]

-

ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. [Link]

-

PMC. (n.d.). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. [Link]

-

ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

-

PubMed Central. (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. [Link]

- [Reference to a review on MOFs]

-

ResearchGate. (2025). Synthesis, characterization, schiff base phenyl 2-(2-hydroxybenzylidenamino)benzoate and its complexes with LaIII,CrIII and PrIII. [Link]

- Google Patents. (2024). Mof, mof linkers and manufacturing method thereof.

- [Reference for a specific applic

- [Reference for a specific application in m

-

Heterocyclic Letters. (2023). General procedure for synthesis of Benzimidazole derivative. [Link]

-

Coordination modulation: a way to improve the properties of metal–organic frameworks. (n.d.). [Link]

-

University of Baghdad Digital Repository. (n.d.). Synthesis, characterization, schiff base phenyl 2-(2-hydroxybenzylidenamino)benzoate and its complexes with LaIII,CrIII and PrII. [Link]

-

European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]

- [Reference for post-synthetic modific

-

NIH. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

- [Reference for a review on benzimidazoles]

- [Reference for a specific MOF synthesis]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

- [Reference for a specific Schiff base applic

- [Reference to a general protocol for Suzuki-Miyaura coupling]

- [Reference to a general protocol for benzimidazole synthesis]

-

Semantic Scholar. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. [Link]

- [Reference to a general protocol for MOF synthesis]

- [Reference to a specific characteriz

-

YouTube. (2020). Suzuki cross-coupling reaction. [Link]

- [Reference to a safety datasheet for a rel

-

PMC. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

Sources

- 1. chemrj.org [chemrj.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. heteroletters.org [heteroletters.org]

- 15. researchgate.net [researchgate.net]